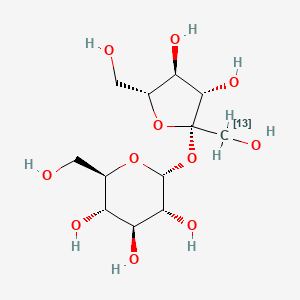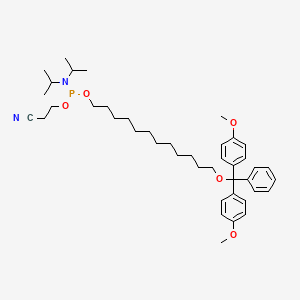![molecular formula C5H10O5 B584054 L-[1-13C]xylose CAS No. 178101-87-6](/img/structure/B584054.png)
L-[1-13C]xylose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-[1-13C]xylose is a labeled form of xylose, a monosaccharide derived from the Greek word “xylos,” meaning “wood.” Xylose is a naturally occurring sugar found in plants, particularly in the fibrous parts such as wood, straw, and corn husks . The “L” denotes the levorotary form, and “[1-13C]” indicates that the carbon-1 position is labeled with the carbon-13 isotope, making it useful for various scientific studies, particularly in metabolic research and nuclear magnetic resonance (NMR) spectroscopy .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of L-[1-13C]xylose typically involves the incorporation of the carbon-13 isotope into the xylose molecule. This can be achieved through chemical synthesis or biotechnological methods. One common approach is the fermentation of xylose using microorganisms in the presence of a carbon-13 labeled substrate . The fermentation process is optimized to ensure the efficient incorporation of the isotope into the xylose molecule.
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes. These processes utilize genetically engineered microorganisms capable of efficiently incorporating the carbon-13 isotope into xylose. The fermentation conditions, such as temperature, pH, and nutrient availability, are carefully controlled to maximize yield and purity .
化学反応の分析
Types of Reactions
L-[1-13C]xylose undergoes various chemical reactions, including:
Oxidation: Conversion to xylonic acid using oxidizing agents.
Reduction: Reduction to xylitol using reducing agents.
Isomerization: Conversion to xylulose using isomerase enzymes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Isomerization: Enzymes such as xylose isomerase are used under mild conditions.
Major Products Formed
Oxidation: Xylonic acid.
Reduction: Xylitol.
Isomerization: Xylulose.
科学的研究の応用
L-[1-13C]xylose has a wide range of applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study the structure and dynamics of molecules.
Biology: Employed in metabolic studies to trace the pathways of xylose metabolism in various organisms.
Medicine: Utilized in diagnostic tests to assess intestinal absorption and metabolic disorders.
Industry: Applied in the production of biofuels and biochemicals from lignocellulosic biomass.
作用機序
The mechanism of action of L-[1-13C]xylose involves its incorporation into metabolic pathways where it serves as a substrate for various enzymes. The carbon-13 label allows researchers to track its conversion and interaction with other molecules using NMR spectroscopy. This provides insights into the metabolic processes and the role of xylose in different biological systems .
類似化合物との比較
L-[1-13C]xylose can be compared with other labeled sugars such as:
D-[1-13C]glucose: Used in similar metabolic studies but focuses on glucose metabolism.
L-[1-13C]arabinose: Another pentose sugar used in metabolic research.
D-[1-13C]fructose: Used to study fructose metabolism.
This compound is unique due to its specific labeling at the carbon-1 position, making it particularly useful for detailed metabolic studies and NMR spectroscopy .
特性
IUPAC Name |
(3S,4R,5S)-(213C)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m0/s1/i5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-LBGCCOHZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([13CH](O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![L-[4-13C]sorbose](/img/structure/B583972.png)












